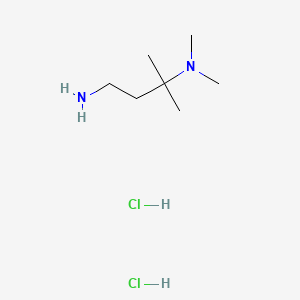
(4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride typically involves the reaction of 4-amino-2-methylbutan-2-ol with dimethylamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form.
化学反应分析
Types of Reactions
(4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, (4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of drug candidates containing hindered amine motifs .
Biology
In biological research, this compound is used to study the effects of amine derivatives on various biological systems. It serves as a model compound for understanding the behavior of similar amines in biological environments .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders .
Industry
In the industrial sector, this compound is used in the production of various chemical products. It serves as an intermediate in the synthesis of other compounds and is used in the formulation of certain industrial chemicals .
作用机制
The mechanism of action of (4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
4-((2,3-dimethylbutan-2-yl)amino)benzamide: This compound is structurally similar and is used in similar applications.
4-Amino-2-methylbutan-2-ol: Another related compound with similar chemical properties.
Uniqueness
(4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter systems and its potential therapeutic applications set it apart from other similar compounds.
属性
分子式 |
C7H20Cl2N2 |
|---|---|
分子量 |
203.15 g/mol |
IUPAC 名称 |
3-N,3-N,3-trimethylbutane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c1-7(2,5-6-8)9(3)4;;/h5-6,8H2,1-4H3;2*1H |
InChI 键 |
URWBONQYGFHNAN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCN)N(C)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


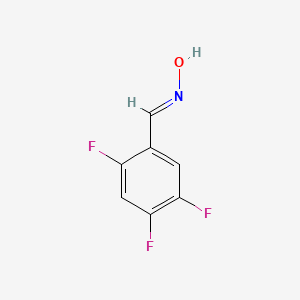
![(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B13524710.png)
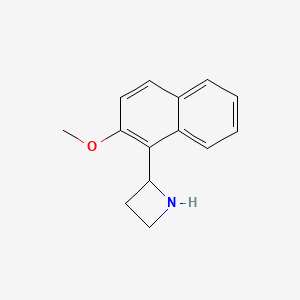
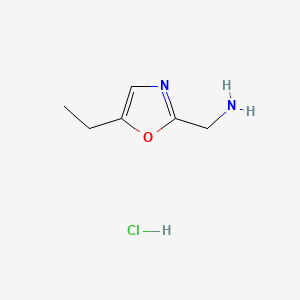
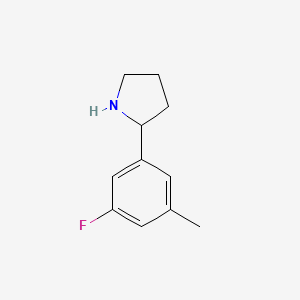
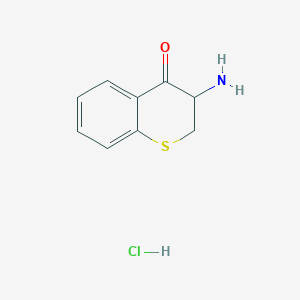
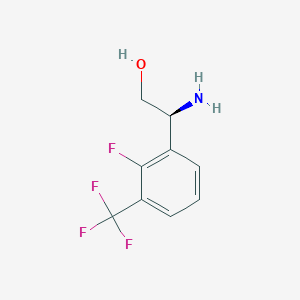
![4-[(3,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13524757.png)
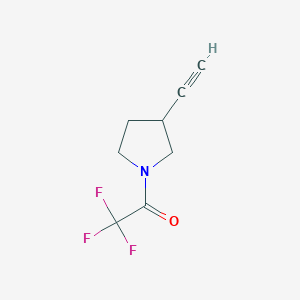
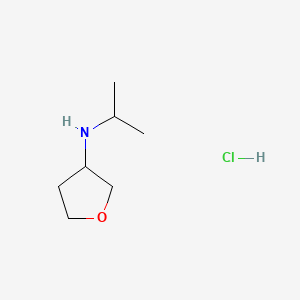
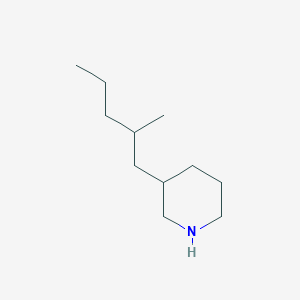
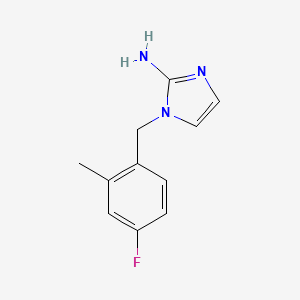
![7-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13524776.png)
![Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)
